

Physical and chemical properties of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate.

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Compound of Interest

Compound Name: *tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate*

Cat. No.: *B121067*

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In-Depth Technical Guide to tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate**, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its known properties, provides insights into its synthesis and characterization, and discusses its applications in drug discovery.

Core Physical and Chemical Properties

Tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate, with the CAS number 145166-06-9, is a white to off-white solid. Its structure features a cyclohexane ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine group in a specific stereochemical arrangement ((1S,2S) configuration), which is crucial for its application in asymmetric synthesis.

Table 1: Physical and Chemical Properties of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate**

Property	Value	Source
CAS Number	145166-06-9	[1]
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[1]
Molecular Weight	215.29 g/mol	[1]
Appearance	White to off-white solid	[2]
Purity	≥97%	[3]
Storage Conditions	2-8°C, in a dark and dry place	[1][2]

Predicted Physicochemical Data

While extensive experimental data is not widely published, computational predictions provide valuable insights into the compound's behavior.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
Boiling Point	337.7 ± 31.0 °C	[1]
Density	1.06 ± 0.1 g/cm ³	[1]
Flash Point	158.0 ± 24.8 °C	[1]
Polar Surface Area (PSA)	58.6 Å ²	[1]
LogP	1.6	[1]

Synthesis and Purification

The synthesis of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** typically involves the Boc-protection of the corresponding amino alcohol, (1S,2S)-2-aminocyclohexanol. This precursor is a versatile chiral building block in its own right.

Synthesis of (1S,2S)-2-Aminocyclohexanol

Enantiomerically pure trans-1,2-amino alcohols like (1S,2S)-2-aminocyclohexanol can be synthesized through various methods, including the catalytic enantioselective addition of a carbamate to a meso-epoxide. This approach allows for the preparation of the amino alcohol on a multigram scale with high enantiomeric excess.

Boc Protection of (1S,2S)-2-Aminocyclohexanol

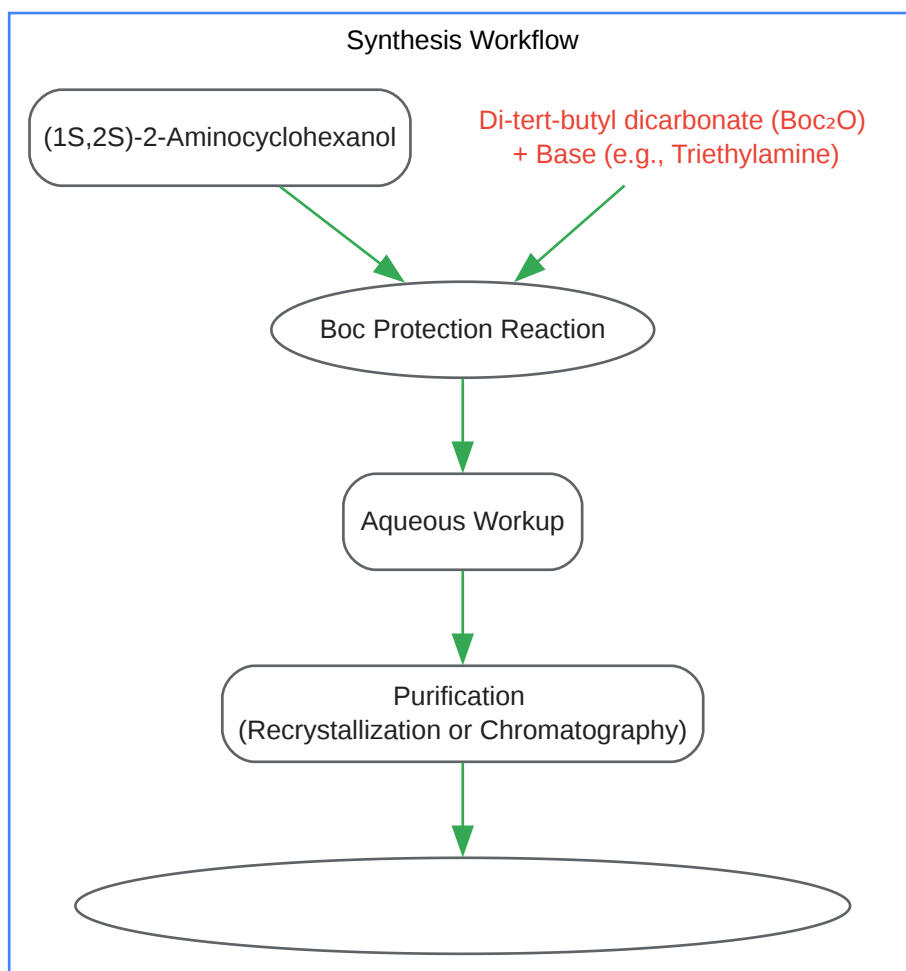
The protection of the amino group of (1S,2S)-2-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: General Procedure for Boc Protection of an Amine

- Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture of dioxane and water).
- Add a base (1-1.5 equivalents), such as triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP).
- Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the mixture.
- Stir the reaction at room temperature until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is typically worked up by washing with water and brine.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Boc-protected product.

Purification

The crude **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, or by column chromatography on silica gel.



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Caption: Synthesis workflow for **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate**.

Spectral Data and Characterization

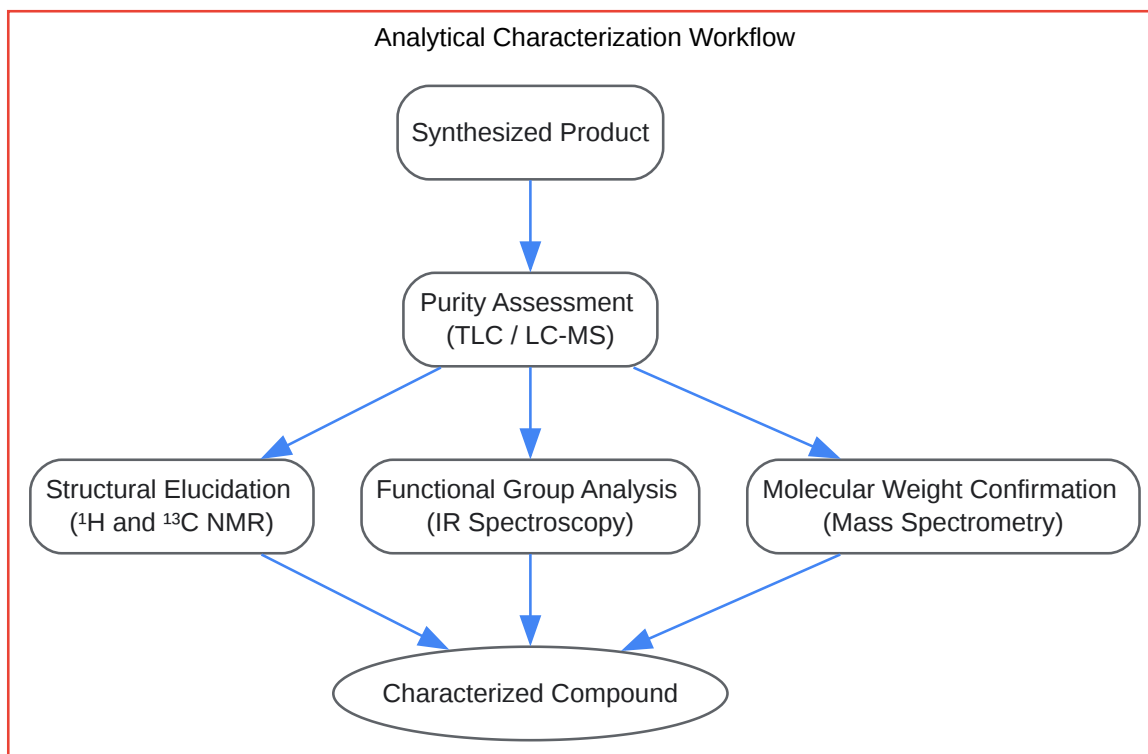
The structural confirmation and purity assessment of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** are typically performed using a combination of spectroscopic techniques.

Table 3: Expected Spectral Data

Technique	Expected Characteristics
^1H NMR	Signals corresponding to the tert-butyl protons (singlet, ~ 1.4 ppm), cyclohexyl ring protons (multiplets), and protons of the $-\text{CH}(\text{OH})-$ and $-\text{CH}(\text{NHBoc})-$ groups. The coupling constants and chemical shifts of the protons on the cyclohexane ring will be indicative of the trans-diaxial or trans-diequatorial relationship of the substituents.
^{13}C NMR	Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the six distinct carbons of the cyclohexyl ring. The chemical shifts of the carbons bearing the hydroxyl and NHBoc groups will be downfield due to the electronegativity of the heteroatoms.
IR Spectroscopy	Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the C=O stretch of the carbamate group.
Mass Spectrometry	The mass spectrum should show the molecular ion peak or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the tert-butyl group or isobutylene.

Analytical Workflow

A standard workflow for the analytical characterization of the synthesized compound would involve initial purity assessment followed by detailed structural elucidation.



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